REACTION_SMILES
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[Br:3][c:4]1[cH:5][cH:6][c:7]([CH2:9][OH:10])[o:8]1.[CH2:11]([CH3:12])[I:13].[H-:1].[Na+:2].[O:14]=[CH:15][N:16]([CH3:17])[CH3:18]>>[Br:3][c:4]1[cH:5][cH:6][c:7]([CH2:9][O:10][CH2:11][CH3:12])[o:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccc(Br)o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCOCc1ccc(Br)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |